chemical structure analysis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid
chemical structure analysis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid
An In-depth Technical Guide to the Chemical Structure Analysis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid
Introduction
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, a molecule possessing key functional groups—a carboxylic acid and an amide—that are prevalent in pharmacologically active compounds.
Given the absence of publicly available experimental data for this specific molecule, this whitepaper will leverage foundational principles of analytical chemistry and spectral data from analogous structures to present a robust, predictive analysis. The methodologies and interpretations herein are designed to serve as a practical guide for researchers, enabling them to anticipate spectral outcomes and design effective characterization workflows. Our approach is grounded in the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Table 1: Compound Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| CAS Number | 1038335-01-1[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
Theoretical Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local electronic environment. The resulting spectrum provides information on the connectivity of atoms (through spin-spin coupling) and their chemical nature (via the chemical shift).
Predicted ¹H NMR Spectrum
The proton (¹H) NMR spectrum is anticipated to provide a unique fingerprint of the molecule, with each distinct proton environment producing a specific signal. The chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups. For instance, protons on the aromatic ring are expected to appear downfield due to the ring current effect, while the carboxylic acid proton will be significantly deshielded.
Table 2: Predicted ¹H NMR Data for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (in DMSO-d₆)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~12.9 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.[2] |
| b | ~8.5 | Triplet | 1H | -NH- | The amide proton's chemical shift is variable and concentration-dependent. It will couple with the adjacent methylene protons (c), appearing as a triplet. |
| c | ~7.9 | Doublet | 2H | Ar-H (ortho to COOH) | These aromatic protons are deshielded by the electron-withdrawing carboxylic acid group. They are coupled to the protons at position 'd'.[3] |
| d | ~7.4 | Doublet | 2H | Ar-H (meta to COOH) | These aromatic protons are less deshielded than those at 'c' and are coupled to them.[3] |
| e | ~4.4 | Doublet | 2H | -CH₂- | This methylene group is adjacent to the amide nitrogen and the aromatic ring, placing it in a moderately deshielded environment. It will be split into a doublet by the amide proton (b). |
| f | ~5.8 | Singlet | 1H | =CH- | The vinylic proton of the enamide system is expected to be a singlet as there are no adjacent protons within three bonds. |
| g | ~2.0 | Singlet | 3H | -CH₃ (trans to C=O) | The chemical shift of vinyl methyl groups is characteristic. This methyl group is deshielded by the double bond. |
| h | ~1.8 | Singlet | 3H | -CH₃ (cis to C=O) | This methyl group is also on the double bond but may have a slightly different chemical shift from 'g' depending on the exact geometry. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. Carbons in electron-withdrawing groups, such as carbonyls, will be significantly deshielded and appear at the downfield end of the spectrum.
Table 3: Predicted ¹³C NMR Data for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (in DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~167.0 | -COOH | The carboxylic acid carbonyl carbon is highly deshielded.[4][5] |
| ~165.5 | -C=O (Amide) | The amide carbonyl carbon is also deshielded, but typically less so than a carboxylic acid.[5] |
| ~155.0 | =C(CH₃)₂ | The quaternary vinylic carbon is deshielded due to its position in the double bond. |
| ~143.0 | Ar-C (ipso to -CH₂-) | The aromatic carbon attached to the methylene group. |
| ~130.0 | Ar-C (ipso to -COOH) | The aromatic carbon bearing the carboxylic acid group. |
| ~129.5 | Ar-CH (ortho to -COOH) | Aromatic methine carbons ortho to the carboxylic acid. |
| ~127.5 | Ar-CH (meta to -COOH) | Aromatic methine carbons meta to the carboxylic acid. |
| ~118.0 | =CH- | The methine carbon of the double bond. |
| ~42.0 | -CH₂- | The benzylic methylene carbon. |
| ~27.0 | -CH₃ | The methyl carbon trans to the carbonyl. |
| ~20.0 | -CH₃ | The methyl carbon cis to the carbonyl. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A self-validating NMR experiment requires careful sample preparation and parameter setup to ensure high-quality, reproducible data.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6][7][8]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
The final sample height in the tube should be approximately 4-5 cm.[6][9]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[6]
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution and minimizes peak broadening.[6]
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.[6]
-
Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, which is inherently less sensitive, several hundred to several thousand scans may be necessary.
-
Caption: Predicted fragmentation pathway.
Experimental Protocol: High-Resolution ESI-MS
This protocol ensures accurate mass measurement, which is critical for confirming the elemental composition.
Protocol Steps:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. [10] * Perform a serial dilution to create a final working solution with a concentration of about 1-10 µg/mL. [10]Overly concentrated samples can lead to signal suppression and instrument contamination.
-
If the solution appears cloudy or contains particulates, it must be filtered through a 0.22 µm syringe filter. [10] * Transfer the final solution to a standard 2 mL mass spectrometry vial.
-
-
Instrument Setup and Analysis:
-
The mass spectrometer is typically coupled with a liquid chromatography (LC) system. A direct infusion method can also be used.
-
Set the ESI source to either positive or negative ion mode.
-
Optimize key ESI parameters such as nebulizer gas pressure, drying gas flow rate, and capillary voltage to achieve a stable and robust signal.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
For MS/MS analysis, select the m/z of the molecular ion as the precursor for collision-induced dissociation (CID).
-
Vary the collision energy to generate a comprehensive fragmentation spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Theoretical Framework
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Each type of bond and functional group absorbs IR radiation at a characteristic frequency (or wavenumber). An FTIR spectrum, therefore, provides a rapid and effective way to identify the functional groups present in a molecule.
Predicted FTIR Spectrum
The FTIR spectrum of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid is expected to be rich with characteristic peaks from its amide and carboxylic acid moieties.
Table 5: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide | This peak is characteristic of the N-H bond in a secondary amide. [3] |
| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is exceptionally broad due to strong hydrogen bonding. [11] |
| ~3050 | Weak | C-H Stretch | Aromatic | Aromatic C-H stretches typically appear just above 3000 cm⁻¹. [12] |
| ~2950 | Medium | C-H Stretch | Aliphatic | Aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. [12] |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is typically found around 1700-1725 cm⁻¹. [11][13] |
| ~1650 | Strong, Sharp | C=O Stretch (Amide I) | Secondary Amide | The amide I band is one of the most characteristic absorptions in an IR spectrum. [3][14] |
| ~1600 | Medium | C=C Stretch | Aromatic Ring | Stretching vibrations of the aromatic ring. |
| ~1540 | Medium | N-H Bend (Amide II) | Secondary Amide | The amide II band results from a coupling of the N-H bending and C-N stretching vibrations. |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid | The C-O single bond stretch of the carboxylic acid. [11] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation. [15][16] Protocol Steps:
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. [1][17] * Apply pressure using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Caption: Workflow for ATR-FTIR analysis.
Conclusion
The structural elucidation of a novel compound such as 4-[(3-Methylbut-2-enamido)methyl]benzoic acid is a systematic process that relies on the convergence of data from multiple analytical techniques. This guide has outlined a predictive yet robust workflow, integrating NMR, MS, and FTIR spectroscopy. The predicted spectra and fragmentation patterns provide a clear set of expectations for researchers to validate against their experimental results. By following the detailed protocols, scientists and drug development professionals can ensure the generation of high-quality, reliable data, leading to the unambiguous confirmation of the molecule's chemical structure.
References
-
Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
Jakab, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 546. [Link]
-
LibreTexts Chemistry. (2021). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
University of Toronto. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
ETH Zurich. NMR Sample Preparation. [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
LibreTexts Chemistry. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
Sources
- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. edinst.com [edinst.com]
- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 17. drawellanalytical.com [drawellanalytical.com]
![Chemical structure of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid](https://www.chemscene.com/structure_image/file/1038335-01-1_4-[(3-methylbut-2-enamido)methyl]benzoic-acid.png)
